

Comprehensive Structural Elucidation and Molecular Weight Determination for New Chemical Entities (NCEs)

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Compound of Interest

Compound Name: *1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine*

Cat. No.: *B10887895*

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Executive Summary

In the lifecycle of drug development, the unequivocal determination of a compound's molecular weight (MW) and chemical structure is the "Point of Origin" for all subsequent safety and efficacy data. Regulatory bodies (FDA, EMA, PMDA) mandate that the structural integrity of a New Chemical Entity (NCE) be established with absolute certainty before clinical trials, aligning with ICH Q6A specifications.

This guide outlines a self-validating, four-phase workflow for characterizing a complex small molecule. It moves beyond simple data acquisition to explain the causality of technique selection, ensuring that the resulting data package is robust enough for regulatory submission (IND/NDA).

Phase I: Exact Mass & Elemental Composition (HRMS)

Objective: To determine the precise molecular formula and degree of unsaturation.

The Logic of High-Resolution Mass Spectrometry (HRMS)

Standard low-resolution MS (e.g., single quadrupole) provides nominal mass, which is insufficient for distinguishing between compounds with similar weights (e.g., CO vs. N₂). We utilize HRMS (Q-TOF or Orbitrap) to achieve mass accuracy <5 ppm. This precision allows us to mathematically rule out thousands of false formulas based on mass defects.

Experimental Protocol: HRMS Analysis

- Instrument: Orbitrap Exploris 480 or Agilent 6546 LC/Q-TOF.
- Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.
- Sample Prep: Dissolve ~0.1 mg of compound in HPLC-grade MeOH/Water (1:1). Final concentration: 1–10 µg/mL.

Step-by-Step Workflow:

- System Calibration: Infuse calibration mix (e.g., Pierce™ FlexMix) to ensure mass accuracy is within ±1 ppm.
- Direct Infusion/LC-MS: Inject sample. Use a short C18 column if LC separation is needed to remove buffer salts.
- Data Acquisition: Acquire full scan data (m/z 100–2000) at resolution >60,000.
- Isotopic Pattern Analysis: Compare the experimental isotope pattern (M, M+1, M+2) against the theoretical simulation. A match in relative abundance (especially for Cl/Br/S elements) validates the elemental composition.

Data Presentation: HRMS Results Table

Parameter	Experimental Value	Theoretical Value	Error (ppm)	Result
Monoisotopic Mass	456.1892 Da	456.1887 Da	+1.10	Pass
Formula	C ₂₄ H ₂₈ N ₄ O ₅	C ₂₄ H ₂₈ N ₄ O ₅	N/A	Confirmed
Unsaturation (RDB)	12.5	12.5	0	Consistent



Critical Insight: If the error >5 ppm, recalibrate. Do not proceed to NMR until the formula is confirmed.

Phase II: Structural Connectivity (NMR Spectroscopy)

Objective: To map the atom-to-atom connectivity and assemble the molecular scaffold.

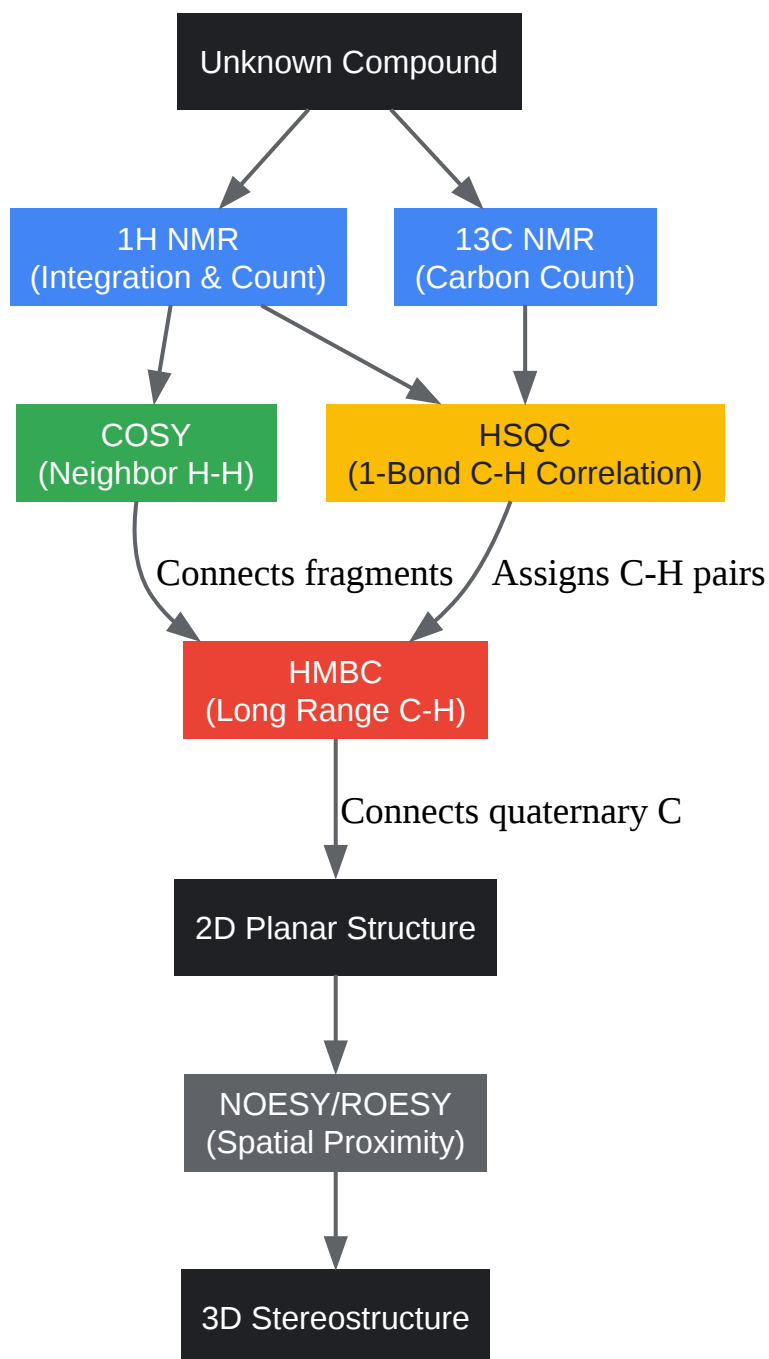
The "Puzzle-Piecing" Strategy

NMR is not a single experiment but a suite of orthogonal correlations. We do not "read" a structure; we solve it by cross-referencing proton environments with carbon backbones.

- ¹H NMR: Proton count and chemical environment.
- COSY: Proton-Proton neighbors (2-3 bonds).
- HSQC: Proton-Carbon direct attachment (1 bond).
- HMBC: Long-range connectivity (2-4 bonds) – The Skeleton Key.

Visualization: The NMR Logic Flow

The following diagram illustrates how different NMR experiments are integrated to solve the structure.



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Figure 1: The Iterative Logic of NMR Structural Elucidation. Note how HMBC acts as the bridge between isolated spin systems.

Experimental Protocol: 2D NMR

- Instrument: 600 MHz NMR with Cryoprobe (for sensitivity).
- Solvent: DMSO-d₆ (preferred for H-bonding visibility) or CDCl₃.
- Sample Mass: 5–10 mg.

Step-by-Step Workflow:

- 1H Acquisition: 16 scans. Integrate peaks. If integration is non-integer, check for impurities or rotamers.
- HSQC (Multiplicity-Edited): Distinguish CH/CH₃ (positive phase) from CH₂ (negative phase). This is critical for assigning the carbon backbone.
- HMBC Optimization: Set long-range coupling delay to 8 Hz (62.5 ms). This detects correlations across heteroatoms (O, N), connecting isolated spin systems.
- NOESY: Mixing time 300–500 ms. Used to determine stereochemistry (cis/trans, R/S relative) by detecting protons close in space (<5 Å) but distant in bonds.

Phase III: Absolute Configuration & Solid State

Objective: To define the 3D arrangement (Chirality) and solid form.

While NOESY provides relative stereochemistry, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for absolute configuration (R vs. S).

Protocol: SC-XRD

- Crystallization: Use vapor diffusion (e.g., MeOH/Ether) to grow a single crystal (>0.1 mm).
- Diffraction: Mount on a goniometer at 100 K (to reduce thermal noise). Use Cu-K α radiation for organic molecules.
- Refinement: Solve the phase problem using direct methods (SHELXT).

- Validation: Ensure the Flack Parameter is near 0.0 (correct absolute structure) vs 1.0 (inverted structure).

Alternative: Chiral HPLC & Circular Dichroism (CD)

If the compound is amorphous (non-crystalline):

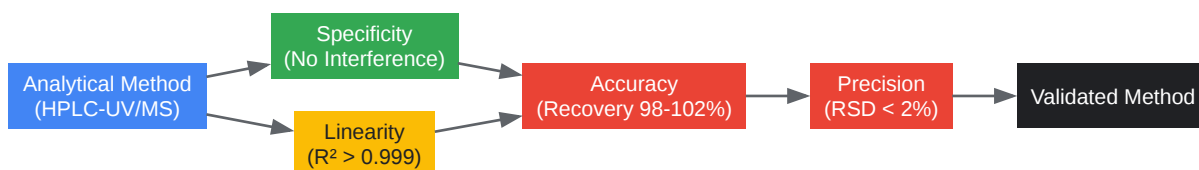
- Electronic CD (ECD): Compare experimental CD spectra with Time-Dependent DFT (TD-DFT) calculated spectra.
- Chiral HPLC: Validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H).

Phase IV: Regulatory Validation (ICH Q2)[1]

Objective: To prove the analytical method is reliable for routine testing.

According to ICH Q2(R2) guidelines [1], the analytical procedure used to identify the compound must be validated.

Validation Workflow Diagram



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Figure 2: Validation parameters required by ICH Q2(R2) for assay and impurity methods.

Specificity Stress Testing (Forced Degradation)

To prove the method measures only the compound of interest:

- Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H₂O₂), and Light.

- Analyze via HPLC-PDA-MS.
- Requirement: Peak purity index must indicate the main peak is spectrally homogeneous (no co-eluting degradants).

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